molecular formula C22H26BrClN2O3S B10821186 Umifenovir-d6 (hydrochloride)

Umifenovir-d6 (hydrochloride)

Cat. No.: B10821186
M. Wt: 519.9 g/mol
InChI Key: OMZHXQXQJGCSKN-HVTBMTIBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Umifenovir-d6 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of Umifenovir hydrochloride. This process typically includes the following steps:

    Deuterium Exchange Reaction: The hydrogen atoms in the precursor compound are replaced with deuterium atoms using deuterated reagents under controlled conditions.

    Hydrochloride Formation: The deuterated compound is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of Umifenovir-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuterium Exchange: Utilizing large quantities of deuterated reagents to ensure complete deuteration.

    Purification: Employing techniques such as crystallization and chromatography to achieve high purity.

    Quality Control: Rigorous testing to confirm the deuterium content and overall quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Umifenovir-d6 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Umifenovir-d6 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Umifenovir-d6 (hydrochloride) exerts its antiviral effects by inhibiting the fusion of viruses with host cells. This inhibition prevents the virus from entering and replicating within the host cell. The compound targets viral envelope proteins and host cell receptors, disrupting the viral entry process .

Comparison with Similar Compounds

Similar Compounds

    Umifenovir hydrochloride: The non-deuterated form with similar antiviral properties.

    Favipiravir: Another antiviral compound used against influenza and other viral infections.

    Remdesivir: An antiviral drug used for treating COVID-19.

Uniqueness

Umifenovir-d6 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and metabolic profile. This modification allows for more precise pharmacokinetic studies and potentially improved therapeutic efficacy compared to its non-deuterated counterpart .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C22H26BrClN2O3S

Molecular Weight

519.9 g/mol

IUPAC Name

ethyl 4-[[bis(trideuteriomethyl)amino]methyl]-6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate;hydrochloride

InChI

InChI=1S/C22H25BrN2O3S.ClH/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3;/h6-11,26H,5,12-13H2,1-4H3;1H/i2D3,3D3;

InChI Key

OMZHXQXQJGCSKN-HVTBMTIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=C2C(=CC(=C1O)Br)N(C(=C2C(=O)OCC)CSC3=CC=CC=C3)C)C([2H])([2H])[2H].Cl

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3.Cl

Origin of Product

United States

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